![molecular formula C20H30N4O2S B4750405 1-(4-tert-butylbenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4750405.png)
1-(4-tert-butylbenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine
Overview
Description
1-(4-tert-butylbenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a piperazine derivative that has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of 1-(4-tert-butylbenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine involves the inhibition of certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
1-(4-tert-butylbenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function. It has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-tert-butylbenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine in lab experiments is its potential therapeutic applications in various fields of research. However, one limitation is that further studies are needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 1-(4-tert-butylbenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine. One direction is to investigate its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Another direction is to study its anti-inflammatory and antitumor properties in more detail. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Scientific Research Applications
1-(4-tert-butylbenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine has been studied for its potential applications in various fields of scientific research. It has been investigated for its anti-inflammatory, antitumor, and antiviral properties. It has also been studied as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]-4-(1-ethylpyrazol-4-yl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2S/c1-5-23-16-19(14-21-23)27(25,26)24-12-10-22(11-13-24)15-17-6-8-18(9-7-17)20(2,3)4/h6-9,14,16H,5,10-13,15H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYUFZDOQIUMLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-tert-butylbenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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